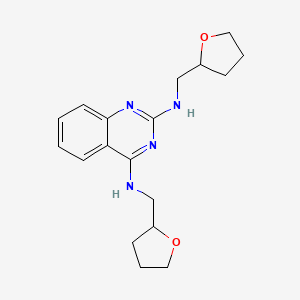
2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine, commonly known as BOQ, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. BOQ has been shown to exhibit potent anticancer activity and has been investigated for its potential use in cancer treatment.
Mechanism of Action
The exact mechanism of action of BOQ is not fully understood, but several studies have suggested that it may act by inhibiting the activity of protein kinase B (AKT), a key signaling molecule that is often overexpressed in cancer cells. BOQ has also been shown to inhibit the activity of other key signaling molecules involved in cancer cell growth and survival, including extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB).
Biochemical and physiological effects:
BOQ has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer effects, BOQ has also been investigated for its potential use in other therapeutic applications, including the treatment of diabetes and cardiovascular disease. BOQ has been shown to exhibit hypoglycemic and hypolipidemic effects in animal models, and has been investigated for its potential use in the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of BOQ is its potent anticancer activity, which makes it a promising candidate for further development as an anticancer agent. However, one of the main limitations of BOQ is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of BOQ and to determine its potential toxicity and side effects.
Future Directions
Several future directions for research on BOQ include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to determine the potential therapeutic applications of BOQ in other disease areas, such as diabetes and cardiovascular disease.
Synthesis Methods
BOQ can be synthesized through a multistep process involving the reaction of 2-nitroaniline with ethylene glycol to form 2-nitrophenyl-2-hydroxyethyl ether. This intermediate is then reacted with 2-chloromethyl oxirane to form the corresponding oxirane derivative, which is subsequently reacted with 2-aminoethanol to form BOQ.
Scientific Research Applications
BOQ has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that BOQ exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BOQ has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been investigated for its potential use in combination with other anticancer agents.
properties
IUPAC Name |
2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-8-16-15(7-1)17(19-11-13-5-3-9-23-13)22-18(21-16)20-12-14-6-4-10-24-14/h1-2,7-8,13-14H,3-6,9-12H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQOJLGVGPEPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

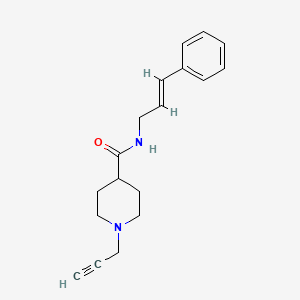
![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
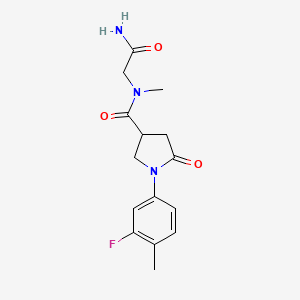
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)
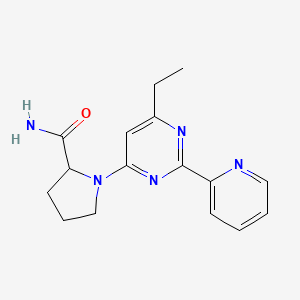
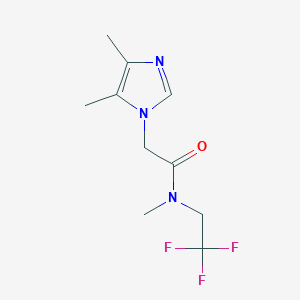
![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)
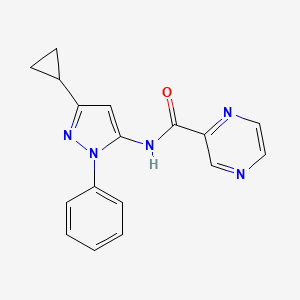
![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)
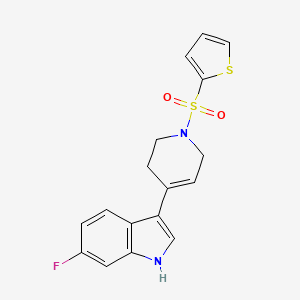
![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)